molecular formula C15H20N4O4 B2833302 Tert-butyl ((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate CAS No. 2034278-81-2

Tert-butyl ((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

Cat. No.: B2833302
CAS No.: 2034278-81-2
M. Wt: 320.349
InChI Key: ROOXZQBEYBMXAZ-UHFFFAOYSA-N
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Description

Tert-butyl ((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Ethoxypyridine Moiety: The ethoxypyridine group can be introduced via a nucleophilic substitution reaction, where an ethoxy group is substituted onto a pyridine ring.

    Carbamate Formation: The final step involves the reaction of the oxadiazole intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypyridine moiety, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazides or other derivatives.

    Substitution: The ethoxypyridine group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Hydrazides or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl ((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, the compound is explored for its potential pharmacological properties. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity in various therapeutic areas, including antimicrobial and anticancer research.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity profile make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of tert-butyl ((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The ethoxypyridine moiety can enhance the compound’s ability to penetrate cell membranes, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl ((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate: Lacks the ethoxy group, which may affect its solubility and reactivity.

    Tert-butyl ((3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate: Contains a methoxy group instead of an ethoxy group, potentially altering its electronic properties and biological activity.

    Tert-butyl ((3-(4-chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate:

Uniqueness

The unique combination of the ethoxypyridine moiety and the oxadiazole ring in tert-butyl ((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate provides distinct electronic and steric properties that can be leveraged in various scientific and industrial applications. Its specific structure allows for unique interactions with biological targets and chemical reagents, setting it apart from similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

tert-butyl N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-5-21-11-7-6-10(8-16-11)13-18-12(23-19-13)9-17-14(20)22-15(2,3)4/h6-8H,5,9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOXZQBEYBMXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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